

Part 1: The p320 Fragment of Mixed-Lineage Leukemia (MLL) Protein

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Compound of Interest		
Compound Name:	LL320	
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The Mixed-Lineage Leukemia (MLL) protein, also known as KMT2A, is a crucial histone methyltransferase that plays a vital role in regulating gene expression, particularly during embryonic development and hematopoiesis. The full-length MLL protein undergoes proteolytic cleavage to become functionally active.

Biological Function of the MLL p320 Fragment (N320)

The full-length MLL protein (~500 kDa) is processed by the endopeptidase Taspase1 into two fragments: a 320-kDa N-terminal fragment (p320 or N320) and a 180-kDa C-terminal fragment (p180 or C180).[1][2][3] These two fragments form a stable, non-covalent heterodimer that is the functionally active form of the protein.[1][4][5]

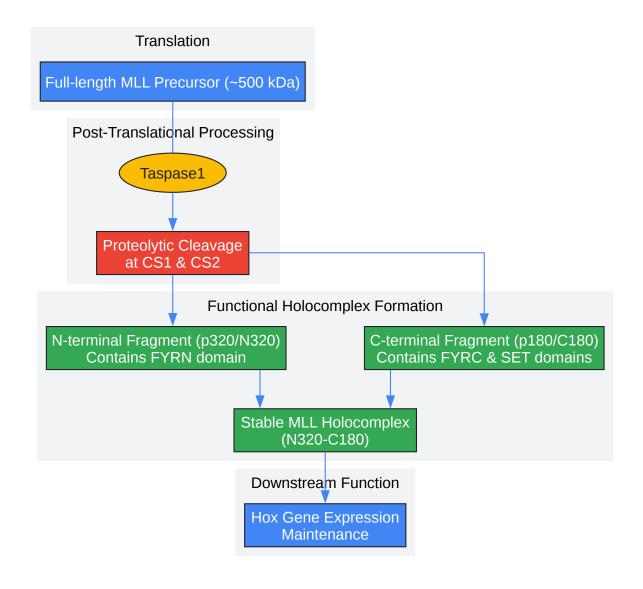
The N320 fragment contains domains that are critical for targeting the MLL complex to specific genomic loci. It has been shown to possess transcriptional repression activity on its own.[6] However, its primary role is within the heterodimer, where it confers stability and ensures the correct subnuclear localization of the complex.[1][7] The interaction between the N320 and C180 fragments is essential for the MLL complex to maintain the expression of target genes, most notably the Hox genes, which are critical for developmental patterning.[1][2]

Disruption of this complex is a key event in certain forms of acute leukemia. Chromosomal translocations often result in MLL fusion proteins that retain the N-terminal portion of MLL (including parts of what would be N320) but lack the C-terminal p180 fragment.[1][7] These fusion proteins lose the ability to complex with C180, leading to altered stability and aberrant gene expression, which contributes to leukemogenesis.[1][7]



MLL Protein Processing and Complex Formation Pathway

The MLL protein contains two conserved cleavage sites (CS1 and CS2) where Taspase1 mediates proteolysis.[1][5] Following cleavage, the N320 and C180 fragments immediately associate. This interaction is mediated by the FYRN (FY-rich N-terminal) domain on N320 and the FYRC (FY-rich C-terminal) and SET domains on C180.[1][7] This interaction is critical; disrupting it leads to the rapid degradation of the N320 fragment.[1][4]





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MLL Protein Processing and Holocomplex Formation.

Data Presentation: MLL Protein Fragments

Property	Full-Length MLL	N-terminal Fragment (p320/N320)	C-terminal Fragment (p180/C180)
Apparent Molecular Weight	~500 kDa	~320 kDa	~180 kDa
Key Domains	AT-hooks, PHD fingers, FYRN, FYRC, SET	AT-hooks, PHD fingers, FYRN	FYRC, SET (catalytic)
Primary Function	Inactive precursor	Transcriptional repression, complex stability, subnuclear localization	Histone methyltransferase activity, transcriptional activation
Cleavage Enzyme	Taspase1	-	-

Experimental Protocols

This protocol is used to verify the proteolytic cleavage of the MLL protein into its N320 and C180 fragments in cell lysates.

- Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Load equal amounts of protein (20-30 μ g) onto a 6% SDS-polyacrylamide gel to resolve these large proteins. Run the gel until adequate separation is achieved.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).



- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the N-terminus of MLL (to detect p320) or the C-terminus of MLL (to detect p180).
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRPconjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again as described above. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[1][3]

This protocol is designed to demonstrate the physical interaction between the MLL N320 and C180 fragments within the cell.

- Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) with protease inhibitors.
- Pre-clearing: Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour to reduce non-specific binding.
- Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against either the N-terminal (e.g., anti-Flag if using a tagged protein) or C-terminal fragment overnight at 4°C.
- Bead Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.
- Washing: Pellet the beads and wash them 3-5 times with lysis buffer to remove nonspecifically bound proteins.
- Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing with an antibody against the putative interacting partner (e.g., if you pulled down with an anti-Nterminus antibody, blot with an anti-C-terminus antibody).[1]

Part 2: Small Molecule Y-320



Y-320 is a phenylpyrazoleanilide compound initially identified as an immunomodulatory agent. [8][9] Subsequent research has revealed its potent ability to enhance the readthrough of premature termination codons (PTCs), suggesting its therapeutic potential for genetic diseases caused by nonsense mutations.[10][11]

Biological Function of Y-320

The primary and most studied function of Y-320 is its role as a PTC readthrough-enhancing agent.[10] It significantly boosts the efficacy of aminoglycoside antibiotics like G418, which are known to induce ribosomes to read through nonsense mutations, thereby restoring the synthesis of full-length, functional proteins.[10] Unexpectedly, unlike aminoglycosides which inhibit protein synthesis, Y-320 increases overall cellular protein levels and stimulates ribosome biogenesis.[10][11]

Other reported functions of Y-320 include:

- Immunomodulation: It inhibits the production of the pro-inflammatory cytokine IL-17 by CD4+ T cells.[8][9]
- Cancer Therapy: It can sensitize multidrug-resistant (MDR) cancer cells to chemotherapy by inhibiting the function of the P-glycoprotein (P-gp) efflux pump.[8][12]

Signaling Pathway for Y-320-Mediated PTC Readthrough

The mechanism by which Y-320 stimulates protein synthesis and enhances PTC readthrough is independent of the canonical mTOR signaling pathway, a major regulator of protein synthesis.[10][13] The proposed pathway involves an autocrine/paracrine signaling loop:

- Chemokine Upregulation: Y-320 treatment leads to a significant increase in the expression and secretion of several CXC chemokines (e.g., CXCL8, CXCL10).[10][11]
- Receptor Activation: These secreted chemokines bind to the CXCR2 receptor on the cell surface.
- Intracellular Signaling: Activation of CXCR2 initiates an intracellular signaling cascade that ultimately leads to increased ribosome biogenesis and protein synthesis.

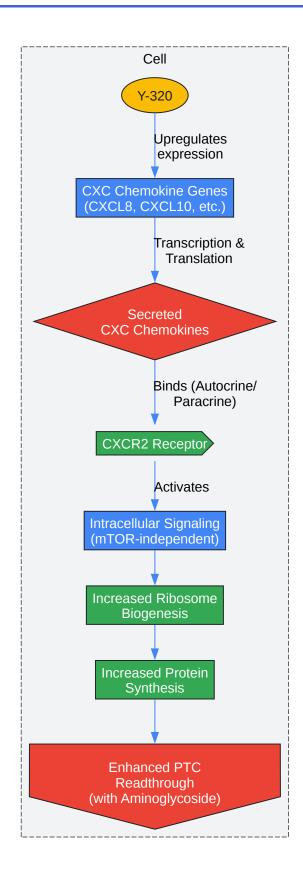






• Enhanced Readthrough: The resulting increase in translational machinery capacity helps overcome the protein synthesis inhibition caused by aminoglycosides, leading to more efficient PTC readthrough.[10]





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